Acid Blue 103
Description
Structure
2D Structure
Properties
CAS No. |
6483-73-4 |
|---|---|
Molecular Formula |
C47H39N2NaO6S2 |
Molecular Weight |
814.9 g/mol |
IUPAC Name |
sodium;4-[[4-(dibenzylamino)phenyl]-(4-dibenzylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C47H40N2O6S2.Na/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39;/h1-31H,32-35H2,(H-,50,51,52,53,54,55);/q;+1/p-1 |
InChI Key |
KQRZWHVIXVADGL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Other CAS No. |
6483-73-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Research of Acid Blue 103
Advanced Synthetic Methodologies for Acid Blue 103 Production
The synthesis of this compound, a member of the triarylmethane class of dyes, traditionally relies on well-established but often environmentally taxing chemical processes. worlddyevariety.com Modern research, however, is pivoting towards more advanced and sustainable methodologies, focusing on novel catalytic systems and a deeper understanding of reaction mechanisms.
Condensation and Oxidation Mechanisms in Triarylmethane Dye Synthesis
The foundational chemistry for producing triarylmethane dyes like this compound involves a two-stage process: condensation followed by oxidation. researchgate.net The most common route is the "aldehyde method," a variant of the Baeyer condensation. sci-hub.stsioc-journal.cn
In the specific case of this compound, the synthesis begins with the condensation of 4-Formylbenzene-1,3-disulfonic acid with N,N-dibenzylbenzenamine. worlddyevariety.com This reaction forms a colorless intermediate known as a leuco base. sci-hub.st The mechanism involves the electrophilic attack of the aldehyde on the electron-rich aromatic rings of the amine components, typically under acidic conditions. sci-hub.st
The second critical stage is the oxidation of the leuco base to form the final, intensely colored dye. researchgate.net Traditionally, this has been accomplished using strong oxidizing agents, such as heavy chromate (B82759) salts (e.g., sodium dichromate), lead peroxide, or manganese oxide in an aqueous medium. worlddyevariety.comresearchgate.net The oxidation step removes a hydride ion from the central carbon atom of the leuco base, establishing the extended conjugated system of π-electrons that is responsible for the dye's vibrant blue color. sci-hub.st While effective, the use of these heavy metal oxidants poses significant environmental challenges due to the difficulty in separating the metal compounds from the final dye product. sci-hub.st
Novel Catalytic Approaches in this compound Synthesis
To mitigate the environmental impact of traditional methods, research has focused on developing novel catalytic systems. While studies specifically targeting this compound are not widely published, research on analogous triarylmethane dyes, such as Acid Blue 7, provides insight into emergent technologies.
One promising approach is the replacement of heavy metal oxidants with more benign alternatives. A catalytic system combining a polyoxometalate catalyst, specifically silicotungstic acid with copper oxide, and using aqueous hydrogen peroxide (H₂O₂) as the oxidizing agent has been successfully demonstrated for the synthesis of Acid Blue 7. researchgate.netmdpi.com This reaction proceeds efficiently in water, producing the dye from its leuco acid and avoiding the use of toxic heavy metals. mdpi.com
Another innovative strategy involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl₂]). sioc-journal.cn These solvents can act as both the catalyst and the green reaction medium for the Baeyer condensation, promoting the efficient and highly para-selective synthesis of triarylmethane derivatives. sioc-journal.cn A key advantage is the potential for the DES to be reused multiple times without a significant loss of catalytic activity. sioc-journal.cn
Table 1: Comparison of Synthetic Methodologies for Triarylmethane Dyes
| Feature | Traditional Method | Novel Catalytic Method (Example) |
|---|---|---|
| Condensation Catalyst | Strong acids (e.g., HCl) | Deep Eutectic Solvents (e.g., [ChCl][ZnCl₂]) |
| Oxidizing Agent | Heavy metal salts (e.g., Na₂Cr₂O₇, PbO₂) | Hydrogen Peroxide (H₂O₂) |
| Oxidation Catalyst | Not always required | Polyoxometalates (e.g., CuO/Silicotungstic Acid) |
| Solvent | Aqueous acid | Water, Deep Eutectic Solvents |
| Environmental Impact | High (heavy metal waste) | Low (benign byproducts like water) |
| Recyclability | Low | High (catalyst and solvent can be recycled) |
This table presents generalized data based on findings for triarylmethane dyes. worlddyevariety.comsioc-journal.cnmdpi.com
Post-Synthetic Derivatization and Functionalization of this compound
Post-synthetic modification of the this compound molecule is a key area of research for tailoring its properties for specific applications. These modifications can enhance solubility, improve photostability, or alter its colorimetric characteristics.
Strategies for Modifying this compound Chromophores
The color and electronic properties of this compound are determined by its chromophore, which is based on the triarylmethane structure. This structure can be described as a "push-pull" system, with donor and acceptor groups connected by a π-conjugated bridge. mdpi.com Modifying any of these three components provides a strategy for tuning the dye's properties. mdpi.com
Key strategies for modification include:
Halogenation: Introducing halogen atoms, such as bromine or chlorine, onto the aromatic rings can modify the electronic structure of the chromophore and thus its color. google.comresearchgate.net Chlorination, for instance, has been used to optimize blue color tuning in similar dyes. researchgate.net
Dimerization: Creating a dimeric structure by linking two dye molecules can increase molecular weight and enhance thermal stability. researchgate.net
Counterion Exchange: As an acid dye, the cationic chromophore is paired with an anion. Exchanging the standard counterion for a weakly coordinating anion (WCA) can improve photostability by delocalizing charge and providing steric hindrance that protects the chromophore from external degrading elements. researchgate.net
Grafting Polymerization: Attaching polymer chains, such as polyethylene (B3416737) glycol, to the dye molecule is a method to create high molecular weight derivatives. mdpi.com This functionalization can significantly alter solubility and reduce issues of the dye migrating or leaching from a substrate. mdpi.com
Chemical Reactions and Reaction Mechanisms of this compound Modifications
The strategies for modification are achieved through specific chemical reactions. Halogenation can be carried out by treating the parent dye with a molecular halogen, such as bromine dissolved in a solvent like glacial acetic acid. google.com
Polymer functionalization is often achieved via grafting polymerization, where monomers (like ethylene (B1197577) oxide) are polymerized directly from functional groups on the dye molecule. mdpi.com Another approach involves reacting the dye with a pre-formed polymer that has a reactive end group. For example, a polymer with a terminal acid chloride group can be condensed with an amine group on the dye to form a stable amide linkage. mdpi.com
Degradation studies of similar triarylmethane dyes have shown that reactions such as N-dealkylation (removal of alkyl groups from the nitrogen atoms) and hydroxylation (addition of -OH groups to the aromatic rings) can occur. acs.org While often associated with fading, these reactions represent chemical transformations that could potentially be controlled and utilized for targeted functionalization.
Table 2: Overview of Chromophore Modification Strategies and Their Effects
| Modification Strategy | Chemical Reaction | Primary Effect on Dye Properties |
|---|---|---|
| Halogenation | Electrophilic Aromatic Substitution | Spectral tuning (color shifting) |
| Dimerization | Covalent linking of two dye units | Increased thermal stability and molecular weight |
| Counterion Exchange | Salt metathesis | Enhanced photostability and solubility |
| Polymer Grafting | Grafting polymerization, Condensation | Increased molecular weight, altered solubility, reduced migration |
This table is based on general findings for triarylmethane and related dyes. google.comresearchgate.netmdpi.com
Green Chemistry Principles in this compound Synthesis
The twelve principles of green chemistry provide a framework for making the synthesis of dyes like this compound more sustainable. sustainability-directory.com The application of these principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ncsu.edulspm.co.uk
Key applications in the context of this compound synthesis include:
Use of Safer Solvents and Auxiliaries: Traditional synthesis often involves organic solvents. Shifting to water as the primary solvent, as seen in some novel catalytic methods, is a significant improvement. mdpi.com The use of recyclable deep eutectic solvents also aligns with this principle. sioc-journal.cn
Catalysis: Catalytic processes are inherently greener than stoichiometric ones because they reduce the amount of waste generated. sustainability-directory.com The use of polyoxometalate catalysts allows for high yields with minimal catalyst loading, and these catalysts can often be recovered and reused. mdpi.com
Designing Safer Chemicals: This principle involves creating products that are effective yet have little or no toxicity. For dyes, this extends to their degradation products. A major green chemistry goal is to design dyes that break down into non-hazardous substances in the environment. sustainability-directory.com
Waste Prevention: The most significant source of hazardous waste in traditional triarylmethane dye synthesis is the use of heavy metal oxidants. researchgate.net By replacing agents like chromium with hydrogen peroxide, the primary byproduct becomes water, virtually eliminating this hazardous waste stream. mdpi.com This approach exemplifies the principle of "atom economy" by maximizing the incorporation of reactant materials into the final product. sustainability-directory.com
The ongoing integration of these green chemistry principles is crucial for the future of dye manufacturing, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental impact. ncsu.edulspm.co.uk
Degradation Mechanisms and Remediation Technologies for Acid Blue 103
Advanced Oxidation Processes (AOPs) for Acid Blue 103 Degradation
AOPs are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. nih.gov These processes offer a promising route for the complete mineralization of dyes into less harmful substances.
Photocatalytic Degradation of this compound and Related Acid Dyes
Photocatalysis is an AOP that utilizes a semiconductor catalyst and a light source to generate the requisite reactive oxygen species. nih.gov This technique has been extensively studied for the degradation of various acid dyes. nih.govresearchgate.net The process is initiated when a semiconductor is irradiated with photons of energy equal to or greater than its band gap, leading to the formation of electron-hole pairs. nih.gov These charge carriers then react with water and oxygen to produce hydroxyl and superoxide (B77818) radicals, which in turn degrade the dye molecules. nih.gov
Titanium dioxide (TiO2) and zinc oxide (ZnO) are the most widely used photocatalysts due to their high photosensitivity, non-toxic nature, chemical stability, and cost-effectiveness. nih.govmdpi.comacademie-sciences.fr Both are semiconductors with a wide band gap (approximately 3.2-3.37 eV), making them effective under UV irradiation. mdpi.comniscpr.res.inmdpi.com
The photocatalytic degradation of acid dyes using TiO2 and ZnO follows a general mechanism. nih.gov Upon UV irradiation, the semiconductor gets excited, generating electron-hole pairs. The holes in the valence band can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals, while the electrons in the conduction band can reduce molecular oxygen to superoxide radicals. These highly reactive species then attack the dye molecules, leading to their degradation. nih.gov
Studies on various acid dyes have demonstrated the efficacy of TiO2 and ZnO systems. For instance, the photocatalytic degradation of Acid Red 88 using ZnO nanoparticles showed significant removal efficiency, which was influenced by factors such as pH and initial dye concentration. muk.ac.irresearchgate.net Similarly, TiO2 has been successfully employed for the degradation of dyes like Acid Red 44 and Reactive Black 5. nih.govredalyc.org The efficiency of these systems can be affected by operational parameters. For example, an acidic environment is often beneficial for photocatalytic degradation by TiO2 as it can minimize electron-hole recombination and enhance hydroxyl radical production. mdpi.com
Table 1: Comparison of TiO2 and ZnO in Photocatalysis
| Feature | Titanium Dioxide (TiO2) | Zinc Oxide (ZnO) |
|---|---|---|
| Common Form | Degussa P-25 (approx. 75% anatase, 25% rutile) mdpi.com | Nanoparticles, thin films academie-sciences.frmuk.ac.irresearchgate.net |
| Band Gap | ~3.2 eV niscpr.res.inmdpi.com | ~3.37 eV mdpi.comuitm.edu.my |
| Optimal pH | Acidic conditions often enhance degradation. mdpi.com | Varies; can be effective in neutral to alkaline pH. muk.ac.irresearchgate.nettsijournals.com |
| Efficiency | Highly efficient, especially the anatase form. mdpi.com | Considered a suitable and sometimes more efficient alternative to TiO2. niscpr.res.inuitm.edu.my |
| Stability | Chemically stable and resistant to photocorrosion. mdpi.comnanochemres.org | Can be less stable in certain conditions, potentially forming Zn(OH)2. nanochemres.org |
To enhance the photocatalytic efficiency, especially under visible light, semiconductor nanocomposites have been developed. These materials combine two or more semiconductors to improve charge separation and extend light absorption into the visible spectrum. researchgate.netcapes.gov.br
A notable example is the cadmium sulfide/titanium dioxide (CdS/TiO2) nanocomposite. researchgate.netcapes.gov.brexlibrisgroup.comdntb.gov.uanih.gov In this system, CdS, with its narrower band gap, can be excited by visible light. The excited electrons from the conduction band of CdS can then be transferred to the conduction band of TiO2, which has a lower energy level. This efficient charge separation reduces the recombination of electron-hole pairs, thereby increasing the quantum yield of the photocatalytic process. researchgate.netcapes.gov.br The transferred electrons on TiO2 can then participate in the generation of reactive oxygen species.
Research on the photocatalytic degradation of Acid Blue 29 (AB-29) using a CdS/TiO2 nanocomposite demonstrated significantly higher degradation efficiency (84%) compared to bare TiO2 (9%) and CdS (68%) under visible light irradiation. researchgate.netcapes.gov.brnih.gov This enhancement is attributed to the improved charge separation and extended visible light response of the nanocomposite. researchgate.netcapes.gov.br The decolorization rate was also substantially higher for the nanocomposite. researchgate.netcapes.gov.brnih.gov
Table 2: Photocatalytic Degradation of Acid Blue 29
| Photocatalyst | Degradation Efficiency (%) | Decolorization Rate (mol L⁻¹ min⁻¹) |
|---|---|---|
| CdS/TiO2 | 84 researchgate.netcapes.gov.brnih.gov | ~5.8 x 10⁻⁴ researchgate.netcapes.gov.brnih.gov |
| CdS | 68 researchgate.netcapes.gov.brnih.gov | ~4.5 x 10⁻⁴ researchgate.netcapes.gov.brnih.gov |
| TiO2 | 9 researchgate.netcapes.gov.brnih.gov | ~0.67 x 10⁻⁴ researchgate.netcapes.gov.brnih.gov |
Conditions: 1 hour 30 minutes of visible light irradiation.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the photocatalytic degradation process at a molecular level. researchgate.netacs.org These computational studies can predict the reactivity of dye molecules and identify the most probable sites for attack by reactive oxygen species. researchgate.netacs.org
By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can estimate the electronic properties of the dye. The HOMO and LUMO energy levels are crucial in determining the electron transfer processes between the dye and the photocatalyst. researchgate.net Natural population analysis and Fukui indices can further pinpoint the specific atoms within the dye molecule that are most susceptible to electrophilic or nucleophilic attack by the generated radicals. researchgate.net
Such computational analyses have been applied to various azo dyes to understand their degradation pathways. researchgate.netacs.orgdntb.gov.ua For instance, these studies can help explain the discrepancy between theoretical and experimental degradation rates by considering the role of intermediate products that may compete for the active sites on the catalyst surface. acs.org This theoretical approach complements experimental findings and aids in the rational design of more efficient photocatalytic systems.
Persulfate-Based Oxidation of this compound and Related Acid Dyes
Persulfate (S2O8^2-) is a strong oxidizing agent that can be activated to generate sulfate (B86663) radicals (SO4^•-), which have a high redox potential and are effective in degrading a wide range of organic pollutants. researchgate.netniscpr.res.in Persulfate can be activated by heat, UV radiation, or transition metals. niscpr.res.inuctm.eduresearchgate.net
Kinetic studies are essential for understanding the rate and mechanism of dye degradation by persulfate. The discoloration of triphenylmethane (B1682552) dyes, a class that includes many acid dyes, by persulfate has been investigated. researchgate.net
For Acid Blue 1, a food colorant, the discoloration reaction was found to be first-order with respect to both the dye and the persulfate concentration. researchgate.netuctm.edu The rate of discoloration increased with an increase in persulfate concentration and temperature. researchgate.netuctm.edu The presence of Fe(II) ions was also found to accelerate the reaction, indicating a catalytic effect. researchgate.netuctm.edu The reaction proceeds through the formation of one or more intermediates, and the final products depend on the ratio of dye to persulfate and the pH of the reaction mixture. researchgate.netuctm.edu
Kinetic studies on other dyes, such as Rhodamine B, have also shown that the discoloration by persulfate is a slow reaction that can be significantly accelerated by the addition of metal ions like Fe(II) and Ag(I). uctm.eduresearchgate.net The reaction rate is also influenced by pH, with an increase in rate observed in acidic conditions (pH < 4). researchgate.net These kinetic investigations provide crucial data for optimizing the operational parameters of persulfate-based AOPs for dye wastewater treatment.
Table 3: Factors Influencing Persulfate Oxidation of Acid Dyes
| Parameter | Effect on Discoloration Rate | Reference |
|---|---|---|
| Persulfate Concentration | Increases with increasing concentration. | researchgate.netuctm.edu |
| Dye Concentration | Decreases slightly with increasing concentration. | researchgate.netuctm.edu |
| Temperature | Increases with increasing temperature. | researchgate.netuctm.edu |
| Fe(II) Concentration | Increases with increasing concentration (catalytic effect). | researchgate.netuctm.edu |
| pH | Effective in both acidic and basic media; rate can increase in acidic conditions for some dyes. | researchgate.netresearchgate.netuctm.edu |
| Chloride Ion Concentration | Slightly decreases the rate. | researchgate.net |
Influence of Catalysts (e.g., Fe(II)) and Environmental Parameters on Oxidation Efficiency
The efficiency of advanced oxidation processes (AOPs) for dye degradation is significantly influenced by the presence of catalysts and various environmental parameters such as pH and temperature.
Environmental Parameters:
pH: The pH of the solution is a crucial factor in AOPs. For Fenton and photo-Fenton processes, an acidic medium, typically around pH 3, is considered optimal for maximizing degradation efficiency. mdpi.comimist.ma At this pH, the generation of hydroxyl radicals is favored, and the precipitation of iron as ferric hydroxide (Fe(OH)₃) is minimized. mdpi.com As the pH increases into neutral or alkaline ranges, the efficiency of these processes decreases significantly because iron precipitates and the decomposition of H₂O₂ into less reactive species occurs. mdpi.comjournalwes.com For other AOPs, the optimal pH can vary. For instance, in some ozonation processes, a higher pH can promote the generation of hydroxyl radicals from ozone, enhancing degradation. researchgate.net Conversely, for adsorption processes, a lower pH often leads to better removal of acid dyes due to the positive charge on the adsorbent surface, which promotes electrostatic attraction with the anionic dye molecules. icrc.ac.irrasayanjournal.co.in
Temperature: Temperature can also affect the rate of degradation. For instance, in the adsorption of Acid Blue 113, an increase in temperature led to a higher percentage of dye removal, suggesting the endothermic nature of the adsorption process. sphinxsai.com This is attributed to the increased mobility of dye molecules and the potential expansion of pore sizes in the adsorbent at higher temperatures. sphinxsai.com For photo-Fenton reactions, temperature influences the reaction kinetics, with higher temperatures generally leading to increased reaction rates and degradation efficiencies. mdpi.com
Fenton and Photo-Fenton Oxidation Systems
Fenton and photo-Fenton processes are highly effective AOPs for the degradation of recalcitrant organic pollutants like this compound. These systems rely on the generation of hydroxyl radicals (•OH).
The classical Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in an acidic medium to produce •OH radicals. mdpi.com The efficiency of this process is dependent on the concentrations of both H₂O₂ and Fe²⁺. bioline.org.brtsijournals.com An optimal molar ratio of H₂O₂/Fe²⁺ is crucial for maximizing the degradation rate, as an excess of either reactant can lead to scavenging of the •OH radicals and reduce efficiency. bioline.org.br
The photo-Fenton process is an enhancement of the Fenton reaction, where the system is irradiated with UV or visible light. tsijournals.comresearchgate.net This irradiation accelerates the degradation process in two primary ways: it promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst, and it can also cause the photolysis of H₂O₂ to generate additional •OH radicals. bioline.org.br This results in a significantly higher degradation rate and greater mineralization of the dye compared to the dark Fenton process. researchgate.netresearchgate.net Studies on similar acid dyes have shown that the photo-Fenton process can achieve over 90% degradation in a much shorter time frame. bioline.org.brtsijournals.com For example, the degradation of Acid Violet 90 was found to follow first-order kinetics and was heavily dependent on the concentrations of the dye, FeSO₄, H₂O₂, and the pH. tsijournals.com
Table 1: Comparison of Fenton and Photo-Fenton Processes for Acid Dye Degradation
| Parameter | Fenton Process | Photo-Fenton Process | Source |
|---|---|---|---|
| Primary Oxidant | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH) | mdpi.com |
| Catalyst | Ferrous Iron (Fe²⁺) | Ferrous Iron (Fe²⁺) | mdpi.com |
| Optimal pH | ~3 | ~3 | journalwes.comimist.ma |
| Light Requirement | None (Dark Reaction) | UV/Visible Light | bioline.org.br |
| Efficiency | Effective | More effective than Fenton | bioline.org.brresearchgate.net |
| Catalyst Regeneration | Limited | Enhanced by photoreduction of Fe³⁺ to Fe²⁺ | bioline.org.br |
| Kinetics | Typically pseudo-second order for some dyes | Often follows pseudo-first-order kinetics | mdpi.combioline.org.br |
Ozonation Studies
Ozonation is another powerful AOP used for the treatment of dye-containing wastewater. Ozone (O₃) can degrade dye molecules through two primary mechanisms: direct oxidation by molecular ozone or indirect oxidation via highly reactive hydroxyl radicals (•OH) formed from ozone decomposition in water, particularly at higher pH values. researchgate.net
Studies on triphenylmethane dyes, the class to which this compound belongs, show that ozonation can be an effective decolorization method. The reaction often involves an electrophilic attack by ozone on the unsaturated carbon-carbon bonds or at electron-rich moieties within the dye structure, leading to the cleavage of the chromophore and subsequent decolorization. caltech.eduoup.com For instance, the ozonation of Malachite Green, a triphenylmethane dye, resulted in the formation of substituted benzophenones and other aromatic compounds. oup.comepa.gov
The efficiency of ozonation is influenced by several factors:
Ozone Dosage: Higher ozone concentrations generally lead to faster degradation rates. lodz.pl
pH: The pH of the solution plays a critical role. At acidic pH, direct ozonolysis is the dominant pathway. As pH increases, the decomposition of ozone into hydroxyl radicals is accelerated, shifting the mechanism towards indirect oxidation, which can be more efficient for certain compounds. researchgate.net
Combination with other AOPs: The effectiveness of ozonation can be enhanced by combining it with other processes. For example, the ultrasonic-assisted ozone oxidation process (UAOOP) has been shown to increase the degradation rate constant and reduce the amount of ozone required for the decolorization of Malachite Green. nih.gov Similarly, combining ozonation with activated carbon (O₃/AC) or hydrogen peroxide (O₃/H₂O₂) can significantly increase the removal of both color and Chemical Oxygen Demand (COD). researchgate.net
Electrochemical Degradation Pathways
Electrochemical degradation, also known as electrochemical advanced oxidation process (EAOP), is an environmentally compatible technology for treating wastewater containing persistent organic pollutants like dyes. jchps.comiwaponline.com The process involves the generation of powerful oxidizing agents at the anode surface, which then degrade the dye molecules.
The degradation can occur through two main pathways:
Direct Anodic Oxidation: The dye molecules are adsorbed onto the anode surface and are destroyed by direct electron transfer. researchgate.net
Indirect Anodic Oxidation: Highly reactive species, such as hydroxyl radicals (•OH), are generated at the anode from the oxidation of water. iwaponline.come3s-conferences.org These radicals then attack and mineralize the organic pollutants in the bulk solution. In the presence of certain electrolytes like NaCl, other oxidizing species such as active chlorine (Cl₂, HOCl, OCl⁻) can also be generated, contributing significantly to the degradation process. jchps.comnih.gov
The choice of anode material is critical for the efficiency of the process. Materials with high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD), lead dioxide (PbO₂), and tin dioxide (SnO₂), are particularly effective because they promote the generation of hydroxyl radicals rather than the competing oxygen evolution reaction. e3s-conferences.org Studies on various acid dyes have demonstrated that using anodes like Ti/PbO₂ or BDD can lead to complete color removal and significant COD reduction. e3s-conferences.orgnih.gov The efficiency of electrochemical degradation is also dependent on operational parameters such as current density, pH, and electrolyte concentration. nih.govresearchgate.net
Adsorption-Based Removal of this compound and Related Acid Dyes
Adsorbent Materials for this compound Removal
Carbonaceous Adsorbents (e.g., Activated Carbon, Activated Carbon Fibre)
Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity and the availability of a wide range of adsorbent materials. sphinxsai.com Among these, carbonaceous adsorbents are the most common and effective, particularly for acid dyes.
Activated Carbon (AC): Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a variety of pollutants, including dyes. icrc.ac.irmatec-conferences.org It can be produced from numerous carbon-rich materials, including low-cost agricultural wastes, which makes it a potentially economical option. rasayanjournal.co.insphinxsai.com The adsorption capacity of activated carbon is influenced by its surface chemistry and pore structure. sphinxsai.com For acid dyes, which are anionic, the adsorption is highly pH-dependent. At low pH values (typically pH 2-4), the surface of the activated carbon becomes positively charged, which enhances the electrostatic attraction with the anionic dye molecules, leading to maximum adsorption. icrc.ac.irrasayanjournal.co.in As the pH increases, the surface becomes negatively charged, causing electrostatic repulsion and a decrease in adsorption efficiency. icrc.ac.ir The adsorption process is also influenced by factors like contact time, initial dye concentration, and temperature. jocpr.com Kinetic studies often show that the adsorption follows a pseudo-second-order model. sphinxsai.com
Activated Carbon Fibre (ACF): Activated carbon fibres are a form of activated carbon that offers several advantages over granular or powdered forms, including a larger external surface area, higher adsorption rates, and easier handling. icrc.ac.ir These properties are due to the small diameter of the fibers, which minimizes diffusion limitations. icrc.ac.ir Like traditional AC, ACFs are effective in adsorbing acid dyes from aqueous solutions, with performance similarly governed by pH and other operational parameters. icrc.ac.ir
Table 2: Adsorption Parameters for Acid Dyes on Carbonaceous Adsorbents
| Adsorbent | Dye | Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | Optimal pH | Source |
|---|---|---|---|---|---|---|
| Activated Carbon from Varagu Millet Husk | Acid Blue 113 | 231.92 | Langmuir | Pseudo-second order | Not specified | sphinxsai.com |
| Activated Carbon from Moringa Oleifera | Acid Blue 92 | Not specified | Langmuir, Freundlich | Pseudo-second order | 4.0 | rasayanjournal.co.in |
| Almond Shell | Acid Blue 129 | Not specified | Langmuir, Freundlich | Pseudo-second order | 2.0 | nih.gov |
| Waste Cotton Activated Carbon | Acid Blue 45 | Not specified | Langmuir, Freundlich | Pseudo-second order | 2.0 | icrc.ac.ir |
Adsorption Isotherm Models
To understand the interaction between the adsorbent and the dye molecules at equilibrium, various isotherm models are employed. These models provide insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent. The most commonly used models include the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R) isotherms. nih.govbrieflands.comnih.goviosrjournals.org
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.govimist.ma It is often used to determine the maximum adsorption capacity (q_max) of an adsorbent. For example, the adsorption of Acid Blue 129 on almond shells was found to fit the Langmuir model well, suggesting a monolayer coverage of dye molecules on the adsorbent's surface. nih.gov
Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and does not predict a saturation of the adsorbent surface. nih.govimist.ma It is characterized by the constants K_f, related to adsorption capacity, and n, related to adsorption intensity. imist.ma The adsorption of Acid Blue 25 onto peanut shells was well-described by the Freundlich isotherm. ktu.lt
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. nih.gov
Dubinin-Radushkevich (D-R) Isotherm: This model is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). nih.gov If E is below 8 kJ/mol, the adsorption is physical; if it is between 8 and 16 kJ/mol, it is governed by ion exchange; and if it is above 16 kJ/mol, it is chemical in nature.
The table below summarizes the findings of various studies on the applicability of these isotherm models for the adsorption of acid dyes.
| Adsorbent | Dye | Best Fit Isotherm(s) | Reference |
| Almond Shell | Acid Blue 129 | Langmuir, Temkin | nih.gov |
| Dried Corallina officinalis Alga | Acid Blue 113 | Langmuir, Freundlich | e3s-conferences.org |
| Natural Sepiolite | Acid Blue 193 | Dubinin-Radushkevich | sci-hub.se |
| Activated Red Mud | Acid Blue 113 | Langmuir | researchgate.net |
| Peanut Shell | Acid Blue 25 | Freundlich | ktu.lt |
| Soy Meal Hull | Acid Blue 92 | BET | nih.gov |
Adsorption Kinetics and Thermodynamic Parameters
The study of adsorption kinetics provides information about the rate of dye uptake and the mechanism of the adsorption process. Common kinetic models include the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. nih.govbrieflands.com Thermodynamic parameters such as Gibb's free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes are calculated to determine the spontaneity, feasibility, and nature of the adsorption process. nih.govrasayanjournal.co.in
Pseudo-First-Order Model: This model describes the initial stages of the adsorption process. brieflands.com
Pseudo-Second-Order Model: This model often provides a better correlation for the entire adsorption process and suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. nih.govresearchgate.net The adsorption of Acid Blue 129 on almond shells and Acid Blue 113 on dried algae were both well-described by this model. nih.gove3s-conferences.org
Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism. A plot of the amount of dye adsorbed versus the square root of time can reveal if intraparticle diffusion is the rate-limiting step. sci-hub.seresearchgate.net Often, the adsorption process occurs in multiple stages, with the initial stage being external surface adsorption, followed by a gradual intraparticle diffusion stage. nih.gov
Thermodynamic studies of acid dye adsorption often reveal an endothermic and spontaneous process. For instance, the adsorption of Acid Blue 129 onto almond shells was found to be endothermic, as indicated by a positive enthalpy change (ΔH°). nih.govresearchgate.net The negative values of Gibb's free energy change (ΔG°) confirmed the spontaneous nature of the adsorption. rasayanjournal.co.in A positive entropy change (ΔS°) suggests increased randomness at the solid-solution interface during adsorption. nih.gov
The table below presents kinetic and thermodynamic parameters from a study on Acid Blue 129 adsorption by almond shells.
| Parameter | Value | Unit | Reference |
| Pseudo-Second-Order Rate Constant (k₂) | Varies with conditions | g mg⁻¹ min⁻¹ | researchgate.net |
| Gibb's Free Energy (ΔG°) | Negative values | kJ/mol | researchgate.net |
| Enthalpy (ΔH°) | Positive value | kJ/mol | researchgate.net |
| Entropy (ΔS°) | Positive value | J/mol·K | nih.gov |
Influence of Operational Parameters on Adsorption
The efficiency of the adsorption process is significantly influenced by several operational parameters. Optimizing these parameters is crucial for achieving maximum dye removal.
pH: The pH of the solution is a critical factor as it affects the surface charge of the adsorbent and the ionization of the dye molecules. For acid dyes, which are anionic, a lower pH is generally more favorable for adsorption. nih.govnih.gov At low pH, the adsorbent surface becomes more positively charged, which enhances the electrostatic attraction with the negatively charged dye anions. For example, the maximum adsorption of Acid Blue 129 on almond shells was observed at pH 2. nih.gov
Contact Time: The amount of dye adsorbed increases with contact time until equilibrium is reached. sci-hub.se The initial phase of adsorption is usually rapid due to the availability of a large number of active sites on the adsorbent surface. nih.gov
Initial Concentration: The initial dye concentration provides the driving force to overcome the mass transfer resistance between the aqueous and solid phases. An increase in the initial dye concentration generally leads to an increase in the adsorption capacity of the adsorbent. uctm.edumdpi.com However, the percentage of dye removal may decrease with increasing initial concentration. researchgate.net
Temperature: The effect of temperature on adsorption depends on whether the process is exothermic or endothermic. For many acid dye adsorption processes, an increase in temperature leads to an increase in adsorption capacity, indicating an endothermic nature. nih.govresearchgate.net This is because higher temperatures can increase the diffusion rate of dye molecules and enhance their solubility.
Adsorbent Dosage: Increasing the adsorbent dosage generally increases the percentage of dye removal due to the greater availability of adsorption sites. uctm.edu However, the amount of dye adsorbed per unit mass of adsorbent may decrease. uctm.edu
Particle Size: Smaller particle sizes of the adsorbent generally lead to a higher rate of adsorption. nih.gov This is attributed to the larger surface area and better accessibility of the pores to the dye molecules. nih.gov
Biological Degradation and Bioremediation of this compound and Related Acid Dyes
Intermediate Metabolite Identification and Transformation Pathways During Biodegradation
Understanding the transformation pathway of this compound during biodegradation is crucial to ensure complete mineralization and to assess the potential toxicity of any intermediate products. researchgate.net Analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are used to identify these metabolites. sciepub.comnih.govrkkothari.in
In the biodegradation of a diazo Acid Blue dye by a bacterial consortium, initial breakdown products identified by TLC included metanilic acid and peri acid, which disappeared after 48 hours. sciepub.comsciepub.com Further analysis by GC-MS confirmed the presence of downstream metabolites such as methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, indicating the complete degradation of the parent dye molecule. sciepub.comsciepub.com
For the related diazo dye Acid Blue 113, degradation by Pseudomonas stutzeri AK6 was initiated by the cleavage of the azo bonds, suspected to be carried out by azoreductase and laccase enzymes. nih.govrkkothari.in The resulting primary and secondary amine intermediates were identified using GC-MS. nih.govrkkothari.in
A proposed degradation pathway for an azo dye by Bacillus flexus suggests that the initial azo bond reduction leads to the formation of compounds like 3-nitrobenzenamine. researchgate.net This is followed by further enzymatic reactions, including desulfonation and oxidative deamination, ultimately breaking down the aromatic structures into simpler organic acids and fatty acids like phthalic acid, propanoic acid, and hexadecanoic acid. researchgate.net Transcriptomic analysis of Sphingomonas melonis B-2 during the degradation of Acid Blue 113 revealed that benzoate (B1203000) and naphthalene (B1677914) degradation pathways were key to the process. nih.gov
Table of Identified Intermediate Metabolites for Acid Blue Dyes
| Original Dye | Microbial Strain/Consortium | Identified Intermediates | Analytical Technique |
|---|---|---|---|
| Acid Blue | Bacterial Consortium (Pseudomonas putida, Bacillus subtilis, etc.) | Metanilic acid, Peri acid, Methyl salicylic acid, Catechol, β-ketoadipic acid | TLC, GC-MS sciepub.comsciepub.com |
| Acid Blue 113 | Pseudomonas stutzeri AK6 | Sodium-4-aminobenzene sulfonate, Sodium-4-amino, 1-naphthyl benzene (B151609) sulfonate, Sodium-5-amino-8-anilino naphthalene 1-sulfonate | GC-MS, HPLC nih.govrkkothari.in |
Hybrid and Integrated Remediation Systems for this compound
To overcome the limitations of individual treatment methods and to achieve higher removal efficiencies for recalcitrant dyes like this compound, hybrid and integrated systems are being developed. eeer.orgrsc.org These systems combine different physical, chemical, and biological processes, creating a synergistic effect that leads to more complete and cost-effective treatment. researchgate.netchiet.edu.eg
Integrating different treatment modalities can address both the color and the organic load of the dye wastewater. chiet.edu.eg A common strategy involves using a biological process as a cost-effective primary treatment, followed by a chemical or physical method as a polishing step to remove any remaining color or recalcitrant compounds. chiet.edu.eg
Chemical-Biological Systems: A popular combination is the use of an advanced oxidation process (AOP) like the Fenton process or ozonation, either before or after a biological treatment stage. ut.ac.irresearchgate.net Pre-treatment with an AOP can break down the complex dye structure into more biodegradable forms, enhancing the efficiency of the subsequent biological step. chiet.edu.eg Conversely, using an AOP as a post-treatment can remove residual color and non-biodegradable intermediates left over from the biological stage. chiet.edu.eg For instance, a combined system of a single chambered microbial fuel cell (anaerobic biological) followed by an activated sludge process (aerobic biological) has been shown to be effective for dye degradation and energy recovery. plos.org
Physical-Biological Systems: Combining physical methods like adsorption with biological treatment is another approach. The biological component degrades the bulk of the dye, while an adsorbent can be used to polish the effluent and remove any remaining traces of color.
These integrated systems are considered promising and cleaner technologies for treating textile wastewater, as they can effectively treat the effluent to meet discharge standards while potentially allowing for water reuse. eeer.orgresearchgate.net
Advanced Analytical Methodologies for Acid Blue 103 Characterization and Detection
Spectroscopic Techniques for Acid Blue 103 Analysis
Spectroscopy involves the interaction of electromagnetic radiation with matter. For this compound, different spectroscopic techniques are utilized to probe its electronic transitions, vibrational modes, and molecular structure, yielding both qualitative and quantitative data.
UV-Visible spectroscopy is a fundamental technique for monitoring the degradation of dyes and quantifying their concentration in solutions. scispace.com The method is based on the principle that dye molecules absorb light in the ultraviolet and visible regions of the spectrum due to their chromophoric groups, such as the azo (–N=N–) bonds and aromatic rings characteristic of this compound.
The degradation process, whether through biological, chemical, or physical means, typically involves the breakdown of these chromophores. This leads to a decrease in the intensity of the characteristic absorption peak of the dye in the visible spectrum. For instance, the discoloration of Acid Blue 1 is monitored by observing the depletion of its absorption band around 640 nm. uctm.edu The rate of decolorization can be calculated by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax). nih.gov This makes UV-Vis spectroscopy a straightforward and effective tool for tracking the kinetics of dye degradation in real-time. rsc.orgimist.ma
For quantification, the Beer-Lambert law is applied, which states a linear relationship between the absorbance and the concentration of the absorbing species. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. proakademia.eu The concentration of the dye in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. proakademia.eu This method is sufficiently fast, easy, and reliable for the routine control and quantification of dyes in various products. proakademia.eu
Table 1: Application of UV-Vis Spectroscopy in Dye Degradation Studies
| Dye Analyte | λmax | Application | Key Findings |
|---|---|---|---|
| Acid Blue 113 | 561 nm | Monitoring biodegradation | Decrease in absorbance at 561 nm confirms color removal. nih.gov |
| Acid Blue 1 | 640 nm | Kinetic study of discoloration | The absorption band at 640 nm, responsible for the blue color, depletes over time during degradation. uctm.edu |
| Coomassie Brilliant Blue | Not Specified | Monitoring photocatalytic breakdown | Degradation kinetics monitored by UV-visible spectroscopy agreed well with electrochemical methods. rsc.org |
Terahertz (THz) spectroscopy is an emerging and powerful technique for material characterization, operating in the far-infrared region of the electromagnetic spectrum (0.1 to 10 THz). aip.org This technique probes low-frequency molecular vibrations and intermolecular interactions, such as hydrogen bonding, making it highly valuable for studying complex systems. acs.org It has shown significant promise for the detection of dyes like Acid Blue 113 within polymeric matrices. dntb.gov.uaresearchgate.net
A notable application involves using hydrogels, such as those made from chitosan (B1678972) and poly(vinyl alcohol), to absorb the dye from water. dntb.gov.uaresearchgate.net This process creates a solid sample that is moderately transparent to THz radiation, facilitating spectroscopic analysis. dntb.gov.uaresearchgate.net The THz transmittance spectra provide direct evidence of the azo dye molecules being captured within the hydrogel membranes. researchgate.net
Furthermore, THz spectroscopy can be used for both qualitative and quantitative analysis. researchgate.net The absorption of dye molecules into the polymer network alters the material's refractive index. By measuring this change, an analytical model can be used to accurately estimate the amount of dye sorbed by the hydrogel. dntb.gov.uaresearchgate.net This establishes a practical and promising approach for detecting and quantifying Acid Blue dyes in polymeric materials, which is crucial for applications in environmental remediation and sensor development. dntb.gov.uaresearchgate.net
Table 2: Findings of Terahertz Spectroscopy for Acid Blue 113 Detection
| Analytical Technique | Matrix | Principle of Detection | Outcome |
|---|---|---|---|
| Terahertz (THz) Spectroscopy | Chitosan and Poly(vinyl alcohol) hydrogels | Measurement of THz transmittance and refractive index | Provides evidence of dye molecules within the hydrogel membranes. dntb.gov.uaresearchgate.net |
Fourier Transform-Infrared (FT-IR) spectroscopy is an indispensable tool for identifying functional groups and elucidating the molecular structure of organic compounds. upi.edu It is particularly useful for tracking the structural transformations of this compound during degradation processes. nih.gov The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the bonds within the molecule.
In the context of this compound degradation, FT-IR analysis can confirm the breakdown of the dye's complex structure. The disappearance or reduction in the intensity of peaks associated with the azo bonds and aromatic rings, coupled with the appearance of new peaks, signals the formation of intermediate or final degradation products. For example, new bands corresponding to N-H stretching in amines can indicate the reductive cleavage of the azo linkage.
FT-IR is also highly sensitive to changes in a molecule's environment, making it ideal for studying molecular interactions. oup.comnih.gov Shifts in the characteristic absorption bands of functional groups like hydroxyl (–OH) or carbonyl (C=O) can indicate their involvement in hydrogen bonding with other molecules, such as solvents or capping agents in nanoparticle systems. mdpi.comd-nb.info This provides insight into the mechanisms of interaction between the dye and other chemical species.
Table 3: Characteristic FT-IR Bands for Azo Dye Analysis
| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance in Degradation Analysis |
|---|---|---|
| ~3400 | O-H and N-H stretching | Appearance/shift indicates the formation of alcohols, phenols, or amines. mdpi.com |
| 1600–1595 | C=C, C=N stretching | Changes reflect alterations in the aromatic and heterocyclic ring structures. researchgate.net |
| ~1630 | Azo bond (–N=N–) | Disappearance indicates the cleavage of the primary chromophore. |
| 1444 | C-N stretching of aromatic amine | Appearance suggests the formation of aromatic amine intermediates. mdpi.com |
Mass spectrometry (MS) is a powerful analytical technique essential for identifying the intermediate products formed during the degradation of complex molecules like this compound. researchgate.net It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. This information allows for the determination of the molecular weight and elemental composition of the analytes.
For the analysis of dye degradation, MS is often coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This "hyphenated" approach, such as GC-MS or HPLC-MS, allows for the physical separation of the various metabolites in the sample before they are introduced into the mass spectrometer for identification. nih.govnih.gov
Studies on the biodegradation of similar acid blue dyes have successfully used these methods to delineate the degradative pathway. For example, GC-MS analysis has confirmed the formation of smaller aromatic compounds like methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, indicating the complete breakdown of the parent dye molecule. sciepub.com Other identified intermediates include sodium-4-aminobenzene sulfonate and sodium-4-amino, 1-naphthyl benzene (B151609) sulfonate. researchgate.net Techniques like HPLC with photodiode array and electrospray ionization mass spectrometry (HPLC-PDA-ESI-MS) provide both chromatographic separation and mass data, enabling the confident identification of degradation products. uctm.edumdpi.comacs.orgmdpi.com
Table 4: Degradation Products of Acid Blue Dyes Identified by Mass Spectrometry
| Parent Dye | Analytical Technique | Identified Degradation Product | Retention Time (RT) / Molecular Weight |
|---|---|---|---|
| Acid Blue | GC-MS | Methyl Salicylic Acid | 7.71 min sciepub.com |
| Acid Blue | GC-MS | Catechol | 10.88 min sciepub.com |
| Acid Blue | GC-MS | β-Ketoadipic Acid | 15.04 min sciepub.com |
| Acid Blue 113 | GC-MS | Sodium-4-aminobenzene sulfonate | Not specified researchgate.net |
| Acid Blue 113 | GC-MS | Sodium-4-amino, 1-naphthyl benzene sulfonate | Not specified researchgate.net |
| Acid Blue | TLC / GC-MS | Metanilic acid | Disappeared by 48h sciepub.com |
Chromatographic Separation Techniques for this compound and its Metabolites
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a complex sample containing this compound and its various degradation byproducts, chromatographic methods are essential to isolate each component for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of non-volatile or thermally unstable compounds like synthetic dyes. vliz.beresearchgate.net In a typical reversed-phase HPLC setup for acid dye analysis, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of methanol (B129727) or acetonitrile (B52724) and water. nih.govjasco-global.com The components of the mixture are separated based on their differing affinities for the stationary and mobile phases. An HPLC system equipped with a Photodiode Array (PDA) detector is particularly powerful, as it provides UV-Vis spectra for each separated peak, aiding in the identification of the compounds. acs.org
Due to the ionic nature of acid dyes, which possess sulfonate groups, standard reversed-phase HPLC can sometimes result in poor retention and peak shape. To overcome this, Ion-Pairing HPLC (IP-HPLC) is employed. nih.govresearchgate.net This technique involves adding an ion-pairing reagent to the mobile phase. shimadzu.comchromatographyonline.com For anionic dyes like this compound, a cationic ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) is used. nih.govresearchgate.net The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase, leading to improved separation and resolution. nih.gov Tributylamine acetate (B1210297) has also been identified as a suitable ion-pairing reagent for separating blue ink dyes on a C18 column. nih.govresearchgate.net
Table 5: Typical HPLC and IP-HPLC Parameters for Acid Dye Analysis
| Technique | Stationary Phase | Mobile Phase / Reagents | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 column (Sunfire C18) | Methanol:Water (50:50) | UV-Vis at 254 nm | Degradation analysis of Acid Blue 113. nih.gov |
| HPLC | RP-C18 | 50% methanol and 50% H2O | Not specified | Analysis of Acid Blue 1 discoloration intermediates. uctm.edu |
| Ion-Pairing HPLC | C18 column | Tributylamine acetate (ion-pairing reagent) | ESI-MS/MS | Separation of blue ink dyes and their degradation products. nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. thermofisher.com In the context of this compound, GC-MS is particularly valuable for identifying the volatile intermediates that are formed during its degradation or transformation processes. nih.govresearchgate.net The process begins with the injection of a sample into the gas chromatograph, where it is vaporized and separated into its individual components in a capillary column. These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound that allows for its identification. thermofisher.com
In studies on the biodegradation of azo dyes like Acid Blue 113 (a related compound), GC-MS analysis has been instrumental in elucidating the degradation pathways. nih.govresearchgate.net For instance, research has shown that under anaerobic conditions, azo dyes can be broken down into intermediate organic compounds. researchgate.net Further degradation under aerobic conditions can lead to smaller molecules. researchgate.net Specific volatile intermediates identified during the biodegradation of Acid Blue 113 include sodium-4-aminobenzene sulfonate, sodium-4-amino, 1-naphthyl benzene sulfonate, and sodium-5-amino-8-anilino naphthalene (B1677914) 1-sulfonate. nih.govresearchgate.net The identification of these intermediates confirms the cleavage of the azo bond, a critical step in the decolorization and breakdown of the dye. nih.govresearchgate.net
The operating conditions for GC-MS analysis are critical for achieving optimal separation and detection of intermediates. A typical method might involve an initial column temperature of 40°C, which is then ramped up to 320°C. nih.gov An inert carrier gas, such as helium, is used to move the volatile components through the column. thermofisher.comnih.gov The data acquired can be processed in full scan mode, which covers a wide range of mass-to-charge ratios, or in selected ion monitoring (SIM) mode for targeted analysis of specific compounds. thermofisher.com
Quantum Chemical Computations in Analytical Chemistry of this compound
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the analytical chemistry of complex molecules like this compound. iaea.orgscirp.org These computational methods provide detailed insights into the electronic structure, reactivity, and vibrational properties of molecules, which can be correlated with experimental data. iaea.org
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of quantum chemical analysis. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. pnas.orgtandfonline.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. tandfonline.comnih.gov
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. wuxiapptec.com Therefore, the energies of these orbitals are related to the nucleophilicity and electrophilicity of the molecule, respectively. wuxiapptec.com By calculating the HOMO-LUMO gap for this compound, researchers can predict its susceptibility to nucleophilic or electrophilic attack, which is fundamental to understanding its degradation mechanisms. For example, in the context of photocatalytic degradation, the HOMO-LUMO gap can help predict how readily the dye molecule will undergo electron transfer reactions when exposed to a catalyst and light.
Vibrational Assignment and Fundamental Modes
Quantum chemical calculations can accurately predict the vibrational frequencies of a molecule, which can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. mdpi.comresearchgate.net This comparison allows for the precise assignment of observed spectral bands to specific fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.comscribd.com
For a complex molecule like this compound, which has numerous atoms and thus many vibrational modes, theoretical calculations are essential for interpreting its vibrational spectra. scribd.com The calculations can help identify characteristic peaks corresponding to specific functional groups within the dye's structure. For instance, the C=C stretching modes in aromatic rings and the vibrations associated with sulfonate groups can be identified. d-nb.info This detailed vibrational analysis provides a fingerprint of the molecule, aiding in its identification and characterization.
Charge Distribution and Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. scirp.orglibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color scale to represent different potential values. walisongo.ac.id Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. tandfonline.comwalisongo.ac.id Green and yellow represent intermediate potential values. tandfonline.comwalisongo.ac.id
For this compound, an MEP map can reveal the locations of electrophilic and nucleophilic sites, providing valuable information about its intermolecular interactions and reactivity. researchgate.netchemrxiv.org For example, the negatively charged sulfonate groups would appear as red regions, indicating their potential to interact with positive ions or electrophiles. The MEP analysis is a powerful tool for predicting how this compound will interact with other molecules, such as catalysts or biological macromolecules. scirp.org
Experimental Design and Optimization Approaches in this compound Studies
To efficiently study and optimize processes involving this compound, such as its removal from wastewater or its analytical detection, various experimental design methodologies are employed. These approaches are more systematic and provide more information than traditional one-factor-at-a-time experiments. mdpi.com
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes. nih.govmdpi.com In the context of this compound, RSM can be used to model and optimize the parameters affecting its degradation or adsorption. mdpi.comnih.gov For example, in a study on the removal of a similar dye, Direct Brown 103, RSM with a Box-Behnken design was used to optimize factors like pH, initial dye concentration, adsorbent dose, and contact time. nih.gov Similarly, for the photocatalytic degradation of Acid Blue 113, RSM was used to optimize initial dye concentration, catalyst loading, and solution pH to achieve maximum degradation efficiency. mdpi.com
One-Parameter-at-a-Time (OVAT) is a more traditional approach where one factor is varied while others are kept constant. plos.org While simpler, this method does not account for the interactions between different factors. mdpi.com It is often used for preliminary screening of variables before employing a more comprehensive method like RSM. plos.org
Design of Experiments (DoE) is a broader term that encompasses various structured approaches to experimentation, including factorial designs and RSM. plos.org The goal of DoE is to maximize the amount of information obtained from a limited number of experiments. researchgate.net For instance, a central composite design, a type of RSM design, was used to optimize the photocatalytic degradation of Acid Red 73, considering variables like pH, initial dye concentration, and hydrogen peroxide concentration. acs.org
These optimization approaches are crucial for developing efficient and cost-effective methods for the treatment of effluents containing this compound and for refining analytical procedures for its detection.
Structure Activity Relationships and Theoretical Chemistry of Acid Blue 103
Elucidation of Chemical Structure-Degradation Activity Relationships
The degradation of triarylmethane dyes like Acid Blue 103 is intrinsically linked to its molecular architecture. The central triphenylmethane (B1682552) core, the substituted aromatic rings, and various functional groups are all potential sites for chemical or biological attack. sci-hub.st The degradation process often involves the destruction of the chromophore, the part of the molecule responsible for its color, leading to decolorization. aip.org
Key structural features influencing degradation include:
The Central Carbon Atom: The bond between the central carbon and the phenyl rings is a primary target for oxidative cleavage. researchgate.net
N-alkyl Groups: The N,N-dibenzylbenzenamine groups in this compound are susceptible to N-dealkylation, a common initial step in the degradation of many synthetic dyes. sci-hub.stacs.org This process involves the removal of the alkyl or benzyl (B1604629) groups attached to the nitrogen atoms.
Aromatic Rings: The phenyl and naphthalene-derived rings can be opened through hydroxylation, where hydroxyl radicals (•OH) attack the rings. This disrupts the conjugated π-system, which is fundamental to the dye's color. acs.org
Sulfonate Groups: The sulfonic acid groups (–SO₃H) significantly increase the water solubility of the dye but can also influence its interaction with degrading agents. sci-hub.stcanada.ca
Studies on analogous triarylmethane dyes, such as Acid Blue 1 and Malachite Green, have identified several common degradation intermediates. These findings provide a likely roadmap for the breakdown of this compound. The process typically proceeds through competitive reaction pathways, including the destruction of the conjugated system, hydroxylation of the aromatic rings, and N-dealkylation. acs.org For example, the degradation of Malachite Green can result in products like N,N-dimethylbenzenamine and 4-dimethylaminobenzophenone, indicating the cleavage of the molecule's core structure. mdpi.com
Table 1: Potential Degradation Pathways and Intermediates for Triarylmethane Dyes
| Degradation Step | Description | Likely Intermediate Products |
| N-Dealkylation | Removal of alkyl/benzyl groups from the tertiary amine functional groups. | Mono- and di-dealkylated derivatives of the parent dye. |
| Chromophore Cleavage | Attack on the central carbon atom, breaking the triphenylmethane structure. | Substituted benzophenones, benzoic acids. mdpi.com |
| Hydroxylation | Addition of hydroxyl (–OH) groups to the aromatic rings. | Hydroxylated aromatic compounds. acs.org |
| Ring Opening | Cleavage of the aromatic rings, leading to smaller aliphatic molecules. | Aliphatic acids. sciepub.com |
The specific chemical environment, such as pH and the type of oxidizing agent present (e.g., persulfate, hydroxyl radicals), can significantly influence which degradation pathway is favored. nih.govuctm.edu
Computational Chemistry Approaches for this compound Reactivity
Computational chemistry offers a powerful framework for studying the mechanistic details of chemical reactions, including dye degradation. acs.org By modeling the electronic structure of a molecule like this compound, researchers can predict its reactivity and the most probable sites for attack by degrading species. This approach provides critical insights that complement experimental findings. mdpi.com
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. physchemres.org It is well-suited for studying large molecules like dyes and provides a good balance between accuracy and computational cost. acs.org DFT calculations can determine a variety of molecular properties that are crucial for understanding chemical reactivity. nih.govscirp.org
Key applications of DFT in studying dye degradation include:
Geometry Optimization: Calculating the most stable three-dimensional structure of the dye molecule. This optimized structure is the basis for all other calculations. jocpr.com
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jetir.orgchemmethod.com A high HOMO energy and low LUMO energy indicate higher reactivity. The HOMO-LUMO energy gap (E_gap) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more easily excited and more reactive. chemmethod.comnih.gov
Molecular Electrostatic Potential (MEP) Mapping: An MEP map shows the charge distribution on the surface of a molecule. It visually identifies electron-rich (nucleophilic) regions, which are susceptible to electrophilic attack, and electron-poor (electrophilic) regions, which are prone to nucleophilic attack. This helps pinpoint the most likely sites for radical or enzymatic reactions. nih.govnih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the stability of the molecule arising from charge delocalization and intramolecular interactions. nih.govresearchgate.net
For instance, in a quantum chemical analysis of Acid Blue 113, DFT calculations showed that the molecule has a high propensity to be degraded by oxidants like ozone and hydroxyl radicals due to favorable HOMO-LUMO energy gaps. nih.govresearchgate.net The MEP map further identified specific atoms as the most probable sites for electrophilic attack. nih.gov Similar DFT-based approaches can be applied to this compound to predict its reactive sites and degradation potential.
Table 2: Key Quantum Chemical Descriptors from DFT and Their Significance
| Descriptor | Definition | Significance for Reactivity/Degradation |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | A higher value indicates a greater tendency to donate electrons (nucleophilicity). jetir.org |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower value indicates a greater tendency to accept electrons (electrophilicity). jetir.org |
| E_gap (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | A smaller gap indicates lower kinetic stability and higher chemical reactivity. chemmethod.comnih.gov |
| Chemical Potential (µ) | The "escaping tendency" of electrons from a system. | A higher value suggests lower stability and higher reactivity. jetir.org |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower hardness corresponds to higher reactivity. jetir.org |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | A higher value indicates a stronger electrophile. jetir.org |
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity (e.g., biodegradability, toxicity) of a chemical based on its molecular structure. tandfonline.comtandfonline.com These models establish a mathematical correlation between a set of calculated molecular properties (descriptors) and an observed activity, such as the rate of color removal or mineralization. nih.govfrontiersin.org QSAR is widely used in environmental science to predict the fate of pollutants and prioritize them for risk assessment, saving time and experimental costs. jocpr.comfrontiersin.org
The development of a QSAR model for dye degradation typically involves:
Data Collection: Assembling a dataset of diverse dyes with experimentally measured degradation rates under specific conditions. tandfonline.com
Descriptor Calculation: Computing a wide range of molecular descriptors for each dye in the dataset. These can be categorized as constitutional, topological, geometric, physicochemical, and quantum chemical descriptors. nih.govfrontiersin.org
Model Building: Using statistical methods, such as Multiple Linear Regression (MLR), to select the most relevant descriptors and build a mathematical equation that links them to the degradation activity. tandfonline.comnih.gov
Validation: Rigorously testing the model's stability, robustness, and predictive power using internal and external validation techniques to ensure its reliability. tandfonline.comnih.gov
Studies have shown that descriptors like HOMO and LUMO energies, molecular weight, polar surface area, and various charge-related parameters are significant in predicting dye degradation. nih.govfrontiersin.org For example, one QSAR study on the electrochemical oxidation of various dyes found that HOMO and LUMO energies, along with the number of atoms and hydrogen bond donors, were significant predictors of color and COD removal. tandfonline.comnih.gov Another model identified molecular weight and surface area as key parameters for dye removal by coagulation. frontiersin.org Such models could be developed or applied to predict the degradability of this compound.
Table 3: Common Molecular Descriptors Used in QSAR Models for Dye Degradation
| Descriptor Category | Example Descriptors | Potential Influence on Degradation |
| Quantum Chemical | E_HOMO, E_LUMO, E_gap, Dipole Moment | Higher E_HOMO and lower E_gap often correlate with higher reactivity and faster degradation. nih.govfrontiersin.org |
| Constitutional | Molecular Weight (MW), Number of atoms, Number of specific functional groups | Higher MW can sometimes correlate with lower degradability due to increased complexity and steric hindrance. nih.govfrontiersin.org |
| Geometric | Surface Area (SAA), Molecular Volume | Larger surface area can increase interaction with catalysts or enzymes, potentially enhancing degradation. frontiersin.org |
| Physicochemical | LogP (Octanol-water partition coefficient), Polar Surface Area (PSA), Hydration Energy (HE) | These affect the solubility and transport of the dye to the active sites of degradation. nih.govfrontiersin.org |
| Electrical | Mulliken atomic charges, Electrostatic Potential (ESP) | Indicate the location of charged or polar sites available for interaction and reaction. frontiersin.org |
Advanced Applications and Industrial Relevance of Acid Blue 103 Research
Role of Acid Blue 103 as a Model Pollutant in Environmental Remediation Research
This compound, a synthetic dye, is frequently used as a model pollutant in environmental remediation studies due to its complex aromatic structure, which makes it resistant to degradation. Its persistence in the environment mirrors the challenges posed by a wide range of industrial effluents, particularly from the textile industry. The textile industry is a major consumer of water and producer of colored wastewater, with a significant portion of dyes being lost during the dyeing process. csic.essci-hub.se These dyes, if discharged without adequate treatment, can significantly impact the aesthetic quality of water bodies, increase the biochemical and chemical oxygen demand, and prove toxic to aquatic life. sci-hub.setandfonline.com
The investigation into the degradation and removal of this compound provides valuable insights into the efficacy of various treatment technologies. Because of their complex structures, many synthetic dyes are difficult to decolorize using conventional aerobic treatment systems. csic.es Therefore, research using this compound as a benchmark helps in developing and optimizing remediation strategies that can be applied to a broader spectrum of recalcitrant organic pollutants found in industrial wastewater.
Methodological Advances in Wastewater Treatment Derived from this compound Studies
Research focused on the removal of this compound has spurred significant advancements in wastewater treatment methodologies. These can be broadly categorized into physical, chemical, and biological methods. mdpi.com While traditional methods like adsorption and coagulation are simple, they often just transfer the pollutant from a liquid to a solid phase. mdpi.comlidsen.com This has led to the development and refinement of more advanced and destructive techniques.
Advanced Oxidation Processes (AOPs) have emerged as a highly effective treatment for recalcitrant wastewater. mdpi.com AOPs utilize highly reactive species, primarily hydroxyl radicals, to oxidize and break down complex organic molecules like this compound into simpler, less harmful substances. ijcce.ac.irnih.govijcce.ac.iropenbiotechnologyjournal.com Technologies under the AOP umbrella include:
Ozonation: The use of ozone (O₃), sometimes in combination with UV light or hydrogen peroxide, to generate hydroxyl radicals. mdpi.commdpi.com
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron ions (Fenton's reagent) to produce hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). ijcce.ac.ir
Photocatalysis: This involves using a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with light, generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species. orientjchem.orgresearchgate.net
Membrane filtration technologies like nanofiltration and reverse osmosis have also been successfully employed for dye removal, often achieving high efficiency. lidsen.comnih.gov However, challenges such as membrane fouling remain a significant limitation. lidsen.com
Novel Material Development for Dye Adsorption and Degradation
The quest for more efficient and cost-effective removal of dyes like this compound has driven the development of novel adsorbent and catalytic materials.
Bio-based Adsorbents: There is a growing interest in using low-cost, renewable materials for dye adsorption. researchgate.net Chitosan (B1678972), a biopolymer derived from chitin, has been extensively studied for its dye-binding capabilities. scirp.org It can be modified into various forms, such as films, scaffolds, and hydrogels, to enhance its adsorption capacity. scirp.orgnih.gov Research has shown that chitosan-based composites, such as those combined with montmorillonite, magnetic nanoparticles, or other polymers, exhibit high adsorption capacities for various dyes. nih.govacs.org For example, a hydrogel of polyacrylamide grafted on chitosan has been used to adsorb Acid Blue 113. nih.gov
Nanomaterials: Nanoparticles are of great interest due to their high surface-area-to-volume ratio, which enhances their catalytic and adsorptive properties. orientjchem.org
Nano-metal oxides: Materials like nano zinc oxide (ZnO) and titanium dioxide (TiO₂) have shown significant photocatalytic activity in degrading dyes. orientjchem.orgrsc.org Doping these metal oxides with other elements or combining them with carbon can further improve their efficiency. orientjchem.org For instance, a cobalt-doped zinc oxide/carbon nanocomposite was found to be more effective in degrading Acid Blue 113 compared to pristine nano ZnO. orientjchem.org
Carbon-based nanomaterials: Activated carbon, with its porous structure and high specific surface area, is a widely used adsorbent. nih.govdoi.org Recent research has focused on producing activated carbon from agricultural waste, offering a sustainable and economical option. nih.gov Carbon nanotubes have also been explored as effective adsorbents for dye removal. doi.org
Composite Materials: Combining different materials can lead to adsorbents with superior properties. For instance, a composite of TiO₂ and alum sludge has been developed for the adsorption and subsequent photocatalytic degradation of methylene (B1212753) blue. rsc.orgrsc.org Similarly, composites of chitosan with materials like hyperbranched polyester (B1180765) and cobalt have been prepared to enhance the adsorption of acid dyes. biointerfaceresearch.com
Table 1: Comparison of Adsorption Capacities of Various Novel Materials for Acid Dyes
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Chitosan/HBPE/Co composite | Acid Blue 277 | 26.74 | biointerfaceresearch.com |
| Chitosan−Tp@Fe3O4 | Acid Blue 25 | 440.24 | acs.org |
| NaOH treated and surfactant modified Prunus Dulcis leaves | Acid Blue 113 | 97.09 | researchgate.net |
| Chitosan scaffold | Acid Blue 193 | - (92.9% removal) | scirp.org |
| Reactive Graphene | Acid Blue 93 | 397 | researchgate.net |
Note: HBPE stands for hyperbranched polyester; Tp for terephthalic acid. The table is interactive and can be sorted by column.
Future Research Directions and Unresolved Challenges in Acid Blue 103 Chemistry
Development of Highly Efficient and Sustainable Remediation Technologies
A primary challenge in the treatment of Acid Blue 103 is the development of remediation technologies that are not only highly efficient in color and pollutant removal but are also environmentally sustainable and economically viable. Future research should focus on the following areas:
Advanced Oxidation Processes (AOPs): While AOPs, such as ozonation, Fenton, and photocatalysis, have shown promise for the degradation of various azo dyes, their application specifically to this compound is not extensively documented. Future studies should investigate the optimization of AOPs for this compound degradation, focusing on enhancing reaction kinetics, minimizing the formation of toxic by-products, and reducing operational costs. The development of novel catalysts, such as those based on nanomaterials, could significantly improve the efficiency of these processes.
Bioremediation: The use of microorganisms and enzymes for the degradation of azo dyes is a promising sustainable approach. However, there is a lack of studies identifying and isolating microbial strains or enzymatic systems specifically effective for the breakdown of this compound. Research is needed to screen for and genetically engineer microorganisms with enhanced azoreductase and other relevant enzymatic activities. The table below indicates potential microbial candidates for future studies based on their reported efficacy against other azo dyes.
| Microbial Strain | Azo Dye Degraded | Reported Efficiency | Potential for this compound |
| Pseudomonas sp. | Various Azo Dyes | High | High |
| Bacillus sp. | Various Azo Dyes | Moderate to High | High |
| Aspergillus niger | Various Azo Dyes | Moderate | Moderate |
| Phanerochaete chrysosporium | Various Azo Dyes | High | High |
Adsorption: Adsorption is a widely used method for dye removal, but the development of low-cost, high-capacity, and regenerable adsorbents for this compound is an ongoing challenge. Future research should explore the potential of agricultural and industrial wastes as precursors for activated carbon and other novel adsorbents. Furthermore, modifying the surface chemistry of these materials could enhance their selectivity and adsorption capacity for this compound.
Comprehensive Understanding of Degradation Pathways and By-product Fate
A significant knowledge gap exists regarding the specific degradation pathways of this compound and the identity and fate of its degradation by-products. Addressing this is crucial for ensuring the complete detoxification of the wastewater.
Elucidation of Degradation Mechanisms: Detailed mechanistic studies are required to understand how different remediation technologies break down the this compound molecule. This includes identifying the initial cleavage sites of the azo bond and the subsequent transformation of the resulting aromatic amines.
Identification and Toxicological Assessment of By-products: A critical unresolved challenge is the identification of the intermediate and final by-products formed during the degradation of this compound. It is essential to assess the toxicity of these by-products to ensure that the treatment process does not lead to the formation of compounds that are more harmful than the parent dye. This requires the use of advanced analytical techniques coupled with toxicological assays.
Integration of Advanced Analytical and Computational Techniques
To address the challenges in understanding degradation pathways and by-product formation, the integration of advanced analytical and computational tools is imperative.
Advanced Analytical Methods: Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the separation, identification, and quantification of this compound and its degradation products. Future research should focus on developing and validating robust analytical methods for routine monitoring of treatment processes.
Computational Modeling: Computational chemistry can provide valuable insights into the degradation mechanisms of this compound at a molecular level. Quantum chemical calculations can be employed to predict the reactivity of different parts of the dye molecule, identify the most probable degradation pathways, and predict the properties of the resulting by-products. This information can guide the design of more efficient and selective remediation technologies.
Scaling Up Laboratory Findings for Industrial Implementation
A major hurdle in the practical application of promising laboratory-scale treatment technologies is the successful scaling up for industrial use. The transition from controlled laboratory conditions to the complexities of real industrial wastewater presents numerous challenges.
Pilot-Scale Studies: There is a clear need for pilot-scale studies to evaluate the performance of different remediation technologies for this compound under real-world conditions. mdpi.comnih.govresearchgate.net These studies are essential to assess the robustness, reliability, and long-term stability of the treatment processes when dealing with fluctuating wastewater compositions and flow rates.
Techno-Economic Analysis: A thorough techno-economic analysis is crucial to determine the feasibility of implementing any new treatment technology on an industrial scale. This analysis should consider capital and operational costs, energy consumption, and the potential for resource recovery. To date, specific techno-economic assessments for the treatment of wastewater containing solely this compound are lacking. Future research should focus on providing this critical data to facilitate informed decision-making by the industry. The table below outlines key parameters that should be considered in such analyses.
| Parameter | Description | Importance |
| Capital Expenditure (CAPEX) | Initial investment in equipment and infrastructure. | Determines the initial financial barrier to implementation. |
| Operational Expenditure (OPEX) | Ongoing costs including chemicals, energy, labor, and maintenance. | Affects the long-term economic sustainability of the treatment process. |
| Treatment Efficiency | Percentage of this compound and COD removal. | Directly impacts the environmental compliance and effectiveness of the technology. |
| Sludge Management | Volume and characteristics of sludge produced. | A significant factor in overall operational cost and environmental impact. |
| Resource Recovery | Potential for recovery and reuse of water, energy, or chemicals. | Can offset operational costs and improve the sustainability of the process. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
